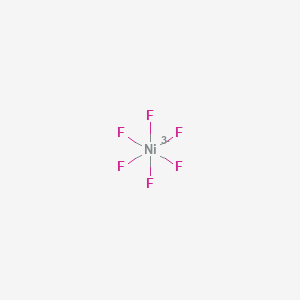

Hexafluoronickelate(3-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexafluoronickelate(3-) is a nickel coordination entity and a perfluorometallate anion.

Scientific Research Applications

Fluorine Source Production

Hexafluoronickelate(3-) plays a crucial role in the production of fluorine gas. Potassium hexafluoronickelate(IV) can be synthesized under high temperature and pressure conditions and decomposes at elevated temperatures to produce high-purity fluorine gas. This process suggests its potential use as a fluorine source in various applications (Wen, 2000).

Fluorination of Organic Compounds

The compound is used in the fluorination of organic compounds, such as benzene. Fluorinations of benzene over potassium hexafluoronickelate(IV) have been found to yield mixtures of fluorocyclohexanes, along with small amounts of fluorocyclohexenes and fluorobenzenes. This demonstrates its applicability in organic synthesis and chemical transformations (Plevey, Rendell, & Steward, 1974).

Environmental Chemistry

Hexafluoronickelate(3-) related compounds are integral in environmental chemistry. For example, hexafluoroethane (C2F6) is a man-made gas with applications in industries like aluminum production, semiconductor industry, plasma chemistry, and etching technologies. Understanding the interactions of electrons with C2F6 is essential for optimizing performance parameters in these applications (Christophorou & Olthoff, 1998).

Electrochemical Oxidation

Hexafluoropropylene oxide dimer acid (HFPO-DA), a derivative, is used in studies of electrochemical oxidation. Its mineralization during electrochemical oxidation at a boron-doped diamond anode reveals insights into breaking persistent carbon-fluorine bonds, crucial in water treatment and environmental remediation (Pica et al., 2019).

Semiconductor Industry

In the semiconductor industry, hexafluorethane (C2F6) is used for chemical vapor deposition (CVD) chamber cleaning. Research into reducing emissions from this process is significant for environmental sustainability in semiconductor manufacturing (Hines et al., 1998).

High-Voltage Equipment Monitoring

Hexafluoronickelate(3-) compounds are also instrumental in monitoring gas insulated high-voltage equipment, like sulfur hexafluoride used in gas insulated substations. This monitoring is crucial for assessing risks associated with aging and electrical discharge in such equipment (Kurte et al., 2002).

properties

Molecular Formula |

F6Ni-3 |

|---|---|

Molecular Weight |

172.684 g/mol |

IUPAC Name |

hexafluoronickel(3-) |

InChI |

InChI=1S/6FH.Ni/h6*1H;/q;;;;;;+3/p-6 |

InChI Key |

MNAUOKKVRVYLBI-UHFFFAOYSA-H |

SMILES |

F[Ni-3](F)(F)(F)(F)F |

Canonical SMILES |

F[Ni-3](F)(F)(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide](/img/structure/B1234836.png)

![(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1234837.png)

![3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol](/img/structure/B1234843.png)

![2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B1234846.png)

![NCGC00380935-01_C23H23N5O4_(3Z)-6-Hydroxy-3-(1H-imidazol-5-ylmethylene)-12-methoxy-7a-(2-methyl-3-buten-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1234848.png)

![3-[(2Z,6Z,10Z,14Z,18Z)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-hydroxybenzoic acid](/img/structure/B1234850.png)